N-[(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a piperidine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate amines.
Coupling Reactions: The final step involves coupling the furan, chlorophenyl, and piperidine moieties with the benzamide group using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety may yield amines.
Scientific Research Applications
N-[(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: Researchers use this compound to probe biochemical pathways and identify potential drug targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- (nitroheteroaryl)carboxamides
- Substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
N-[(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of a furan ring, a piperidine moiety, and a benzamide group. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H25ClN2O3 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H25ClN2O3/c1-18-13-15-29(16-14-18)26(31)23(28-25(30)19-7-3-2-4-8-19)17-20-11-12-24(32-20)21-9-5-6-10-22(21)27/h2-12,17-18H,13-16H2,1H3,(H,28,30)/b23-17- |
InChI Key |
FXRHLTUUXRQIGN-QJOMJCCJSA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.